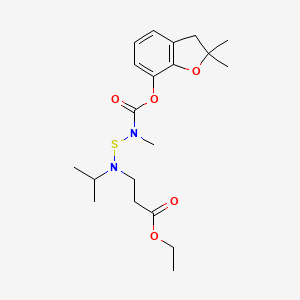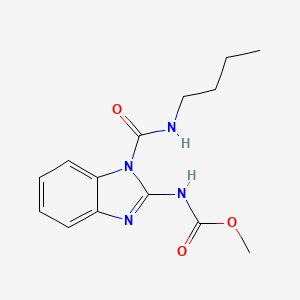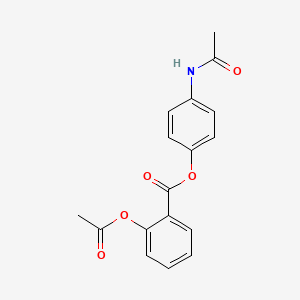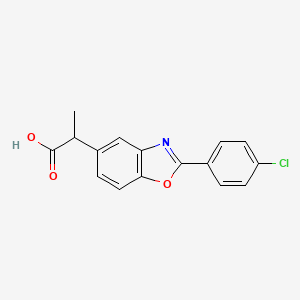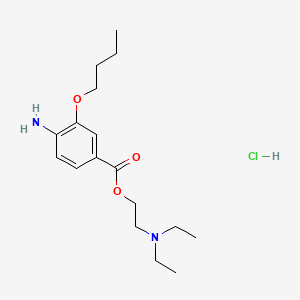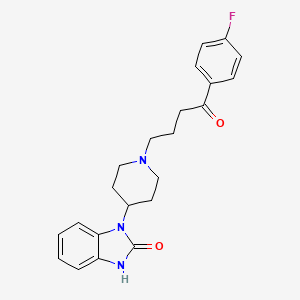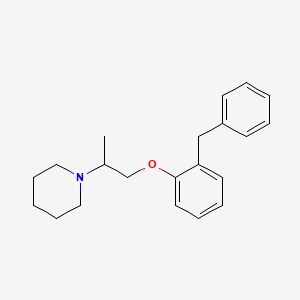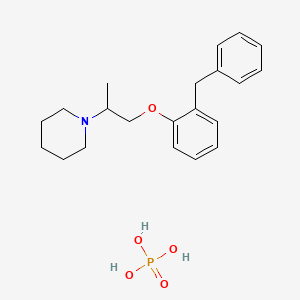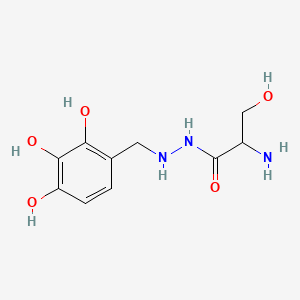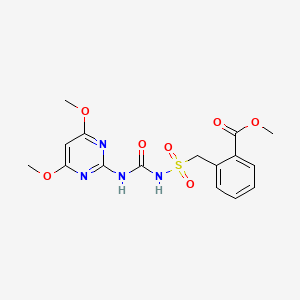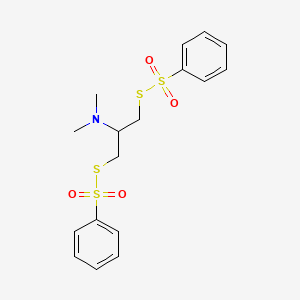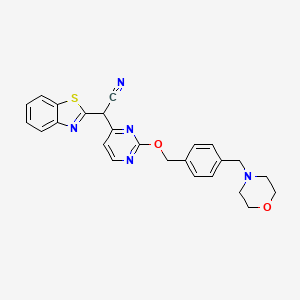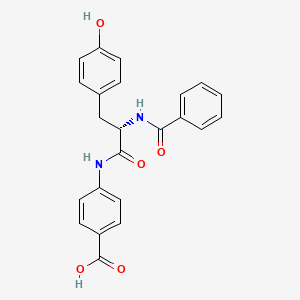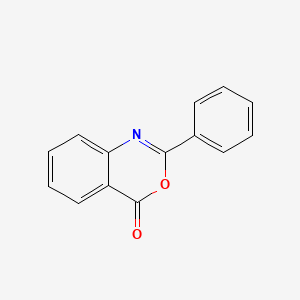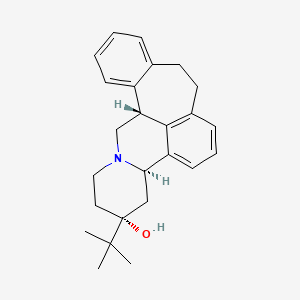
(+)-Butaclamol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-butaclamol is an organic heteropentacyclic compound that is 2,3,4,4a,8,9,13b,14-octahydro-1H-benzo[6,7]cyclohepta[1,2,3-de]pyrido[2,1-a]isoquinoline substituted at position 3 by both hydroxy and tert-butyl groups. It has a role as a dopaminergic antagonist. It is an organic heteropentacyclic compound, a tertiary alcohol, a tertiary amino compound and an amino alcohol.
A benzocycloheptapyridoisoquinolinol that has been used as an antipsychotic, especially in schizophrenia.
Wissenschaftliche Forschungsanwendungen
Neuroleptic Activity and Behavioral Studies
(+)-Butaclamol is recognized for its neuroleptic properties, demonstrated through its ability to inhibit behaviors induced by drugs like amphetamine and to block dopaminergic and adrenergic mechanisms. This enantiomer has shown specific activities such as abolishing amphetamine-induced stereotyped behavior, reducing ambulation, and affecting behavioral responses in rats (Voith & Cummings, 1976).
Dopamine Receptor Interaction
The (+)-enantiomer of butaclamol has been found to block dopamine-induced increases in adenyl cyclase activity in brain regions such as the olfactory tubercle, highlighting its role in dopamine receptor blockade. This is contrasted with the inactive (-)-enantiomer, emphasizing the stereochemical specificity of (+)-butaclamol (Lippmann, Pugsley, & Merker, 1975).
Impact on Cyclic AMP System
Studies indicate that (+)-butaclamol influences the noradrenergic cyclic AMP generating system in the rat limbic forebrain, with its actions differing significantly from its (-)-enantiomer. This highlights its specific pharmacological profile related to noradrenaline receptors (Robinson & Sulser, 1976).
Analytical Techniques
(+)-Butaclamol has been subject to enantioanalysis using techniques such as potentiometric membrane electrodes, demonstrating the potential for precise measurement and analysis in scientific research contexts (Stefan-van Staden et al., 2010).
Molecular Conformation Studies
Research into the molecular conformation and internal flexibility of butaclamol hydrochloride provides insights into its structural and functional characteristics, crucial for understanding its pharmacological actions (Casarotto et al., 1991).
Exploration of Analogs and Derivatives
The investigation into analogs of butaclamol, such as the study of molecular similarities with other antipsychotic agents, furthers our understanding of the mechanisms underlying antipsychotic drugs and their potential side effects (Kukla et al., 1979).
Eigenschaften
CAS-Nummer |
36504-93-5 |
|---|---|
Produktname |
(+)-Butaclamol |
Molekularformel |
C25H31NO |
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
(1R,6R,8R)-6-tert-butyl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol |
InChI |
InChI=1S/C25H31NO/c1-24(2,3)25(27)13-14-26-16-21-19-9-5-4-7-17(19)11-12-18-8-6-10-20(23(18)21)22(26)15-25/h4-10,21-22,27H,11-16H2,1-3H3/t21-,22-,25-/m1/s1 |
InChI-Schlüssel |
ZZJYIKPMDIWRSN-TZBSWOFLSA-N |
Isomerische SMILES |
CC(C)(C)[C@]1(CCN2C[C@@H]3C4=CC=CC=C4CCC5=C3C(=CC=C5)[C@H]2C1)O |
SMILES |
CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O |
Kanonische SMILES |
CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O |
Aussehen |
Solid powder |
Andere CAS-Nummern |
36504-93-5 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
36504-94-6 (hydrochloride) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Butaclamol; AY-23,028; AY 23,028; AY23,028; AY-23028; AY 23028; AY23028; (-)-Butaclamol; Butaclamol; Butaclamol, (-)- l; (-)Butaclamol; l-Butaclamol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



